molecular formula C8H7F3N2O B2915296 N'-Hydroxy-2-(2,3,4-trifluorophenyl)ethanimidamide CAS No. 1261024-32-1

N'-Hydroxy-2-(2,3,4-trifluorophenyl)ethanimidamide

Cat. No. B2915296
CAS RN: 1261024-32-1
M. Wt: 204.152
InChI Key: BTDWTBKMILKBJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hydroxy-2-(2,3,4-trifluorophenyl)ethanimidamide, also known as HET0016, is a selective inhibitor of the enzyme 20-HETE synthase. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including hypertension, cancer, and inflammation.

Mechanism Of Action

N'-Hydroxy-2-(2,3,4-trifluorophenyl)ethanimidamide selectively inhibits the enzyme 20-HETE synthase, which is responsible for the production of 20-HETE. 20-HETE is a potent vasoconstrictor and has been implicated in the pathogenesis of various diseases, including hypertension and cancer. By inhibiting the production of 20-HETE, N'-Hydroxy-2-(2,3,4-trifluorophenyl)ethanimidamide exerts its therapeutic effects.
Biochemical and Physiological Effects:
N'-Hydroxy-2-(2,3,4-trifluorophenyl)ethanimidamide has been shown to have a range of biochemical and physiological effects. It has been found to reduce blood pressure in hypertensive animal models by inhibiting the production of 20-HETE. Additionally, N'-Hydroxy-2-(2,3,4-trifluorophenyl)ethanimidamide has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One advantage of using N'-Hydroxy-2-(2,3,4-trifluorophenyl)ethanimidamide in lab experiments is its selectivity for 20-HETE synthase, which allows for specific inhibition of this enzyme without affecting other pathways. However, one limitation of using N'-Hydroxy-2-(2,3,4-trifluorophenyl)ethanimidamide is its potential toxicity, which may limit its therapeutic applications.

Future Directions

There are several future directions for research on N'-Hydroxy-2-(2,3,4-trifluorophenyl)ethanimidamide. One area of interest is its potential use in the treatment of hypertension, as it has been shown to reduce blood pressure in animal models. Additionally, further research is needed to determine the optimal dosage and administration of N'-Hydroxy-2-(2,3,4-trifluorophenyl)ethanimidamide for therapeutic use. Another area of interest is its potential use in combination with other therapies for cancer and inflammation. Finally, research is needed to further elucidate the mechanism of action of N'-Hydroxy-2-(2,3,4-trifluorophenyl)ethanimidamide and its effects on other pathways.

Synthesis Methods

The synthesis of N'-Hydroxy-2-(2,3,4-trifluorophenyl)ethanimidamide involves the reaction of 2,3,4-trifluorobenzaldehyde with hydroxylamine hydrochloride, followed by the reaction with ethyl chloroacetate. The resulting compound is then hydrolyzed to obtain the final product.

Scientific Research Applications

N'-Hydroxy-2-(2,3,4-trifluorophenyl)ethanimidamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have antihypertensive effects by inhibiting the production of 20-HETE, a potent vasoconstrictor. Additionally, N'-Hydroxy-2-(2,3,4-trifluorophenyl)ethanimidamide has been found to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

properties

IUPAC Name

N'-hydroxy-2-(2,3,4-trifluorophenyl)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c9-5-2-1-4(3-6(12)13-14)7(10)8(5)11/h1-2,14H,3H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDWTBKMILKBJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC(=NO)N)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1C/C(=N/O)/N)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 83411851

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